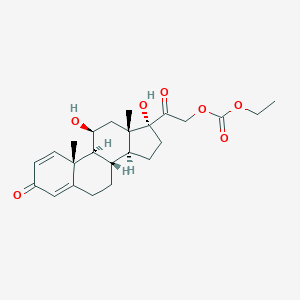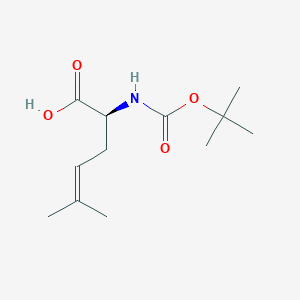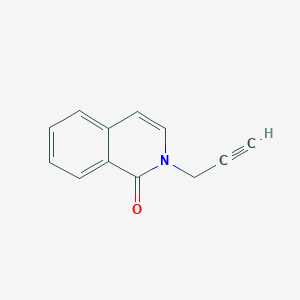
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-
概要
説明
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes, making it an attractive target for drug development. In
科学的研究の応用
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has been studied extensively for its potential applications in drug development. It has been found to be a potent inhibitor of certain enzymes, including protein kinase C (PKC) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell growth and division. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- involves its ability to bind to the active site of enzymes, thereby preventing their activity. Specifically, it has been shown to bind to the ATP-binding site of PKC and CDKs, inhibiting their activity and preventing cell growth and division.
生化学的および生理学的効果
Studies have shown that 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
実験室実験の利点と制限
One advantage of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is its potency as an enzyme inhibitor, making it a valuable tool for studying the role of PKC and CDKs in cell growth and division. However, its potency can also be a limitation, as high concentrations of the compound may have non-specific effects on other enzymes and cellular processes. Additionally, the compound's solubility and stability can be challenging in certain experimental conditions.
将来の方向性
There are several future directions for research on 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-. One area of focus is the development of more potent and selective inhibitors of PKC and CDKs, which may have greater therapeutic potential. Another area of interest is the exploration of the compound's effects on other cellular processes, such as autophagy and DNA repair. Finally, there is potential for the development of novel drug delivery systems to improve the solubility and stability of the compound in vivo.
Conclusion:
In conclusion, 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a promising compound with potential applications in drug development and other fields. Its ability to inhibit enzymes involved in cell growth and division has been shown to have therapeutic potential in the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, ongoing research on the compound's properties and potential applications may lead to new discoveries and advancements in the field.
特性
CAS番号 |
125030-80-0 |
|---|---|
製品名 |
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- |
分子式 |
C12H9NO |
分子量 |
183.21 g/mol |
IUPAC名 |
2-prop-2-ynylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2 |
InChIキー |
KOZJGHVVRNSSIZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
正規SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
同義語 |
1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

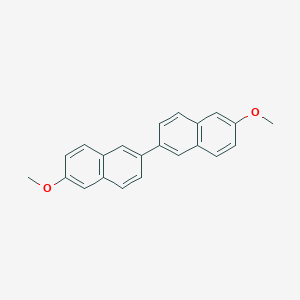

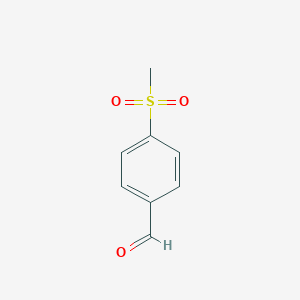


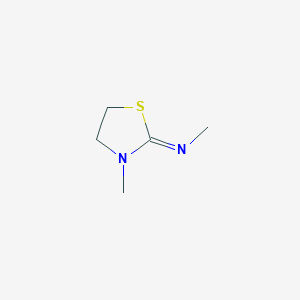
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

